molecular formula C11H7BrF3NO2 B1414338 Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate CAS No. 1805102-14-0

Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate

Cat. No. B1414338
CAS RN: 1805102-14-0
M. Wt: 322.08 g/mol
InChI Key: OXAKLSABSMQGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate, also known as MBCTFP or MBCT, is a synthetic compound used in various scientific research applications. It is a brominated phenylacetate derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. MBCT has been extensively studied in vitro and in vivo, and has been found to be a promising compound for the treatment of various diseases.

Scientific Research Applications

MBCT has been used in a wide range of scientific research applications, including cancer research, inflammation research, and pharmacological studies. In cancer research, MBCT has been found to inhibit the growth of several types of tumor cells, including lung cancer, breast cancer, and prostate cancer cells. In inflammation research, MBCT has been found to reduce inflammation in animal models of inflammation. In pharmacological studies, MBCT has been found to possess anti-oxidant, anti-inflammatory, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of MBCT is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is also believed to act as an inhibitor of certain signaling pathways involved in the growth and proliferation of tumor cells.
Biochemical and Physiological Effects
MBCT has been found to possess a wide range of biochemical and physiological effects. In animal models, it has been found to reduce inflammation, inhibit the growth of tumor cells, and possess anti-oxidant properties. It has also been found to possess anti-inflammatory and anti-cancer properties in vitro.

Advantages and Limitations for Lab Experiments

MBCT has several advantages for laboratory experiments. It is a relatively easy compound to synthesize, with a high yield. It is also relatively stable and can be stored at room temperature. However, it has some limitations as well. MBCT is a relatively expensive compound, and it can be toxic if ingested in large amounts.

Future Directions

The potential applications of MBCT are vast and still largely unexplored. Future research should focus on further exploring its potential therapeutic applications, as well as its potential toxicological effects. Additionally, further research should be done to explore the precise mechanism of action of MBCT, as this could lead to the development of more effective treatments for various diseases. Additionally, further research should be done to explore the potential synergistic effects of MBCT with other compounds, as this could lead to the development of more effective treatments for various diseases. Finally, further research should be done to explore the potential of MBCT as a diagnostic tool for various diseases, as this could lead to earlier diagnosis and more effective treatments.

properties

IUPAC Name

methyl 2-[2-bromo-6-cyano-4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-10(17)4-8-6(5-16)2-7(3-9(8)12)11(13,14)15/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAKLSABSMQGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate
Reactant of Route 6
Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.